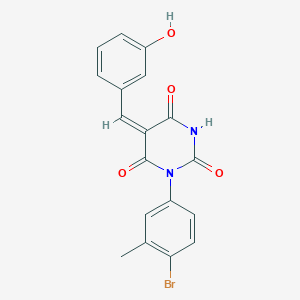![molecular formula C18H18ClNO4S B5190312 phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5190312.png)
phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, also known as PCP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate inhibits PKC by binding to the regulatory domain of the enzyme, which prevents the activation of the catalytic domain. This results in the inhibition of various cellular processes that are regulated by PKC. This compound has been shown to be a selective inhibitor of PKC, as it does not inhibit other kinases such as protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit cell migration, invasion, and adhesion, which are crucial processes in cancer metastasis. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its selectivity for PKC. This allows for the specific inhibition of PKC without affecting other kinases. Additionally, this compound is a potent inhibitor of PKC, which allows for the effective inhibition of cellular processes that are regulated by PKC. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce liver damage in animal studies.
Zukünftige Richtungen
There are several future directions for the use of phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate in scientific research. One direction is the study of the role of PKC in various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the development of more selective and less toxic PKC inhibitors that can be used in clinical settings. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness in the treatment of various diseases.
Synthesemethoden
Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with phenyl chloroformate to yield this compound. Other methods include the reaction of 4-chlorobenzenesulfonyl chloride with piperidine followed by the addition of phenyl chloroformate, or the reaction of piperidine with phenyl chloroformate followed by the addition of 4-chlorobenzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and leukemia cells. This compound has also been used in the study of various cellular processes such as cell migration, adhesion, and invasion. Additionally, this compound has been used in the study of the role of PKC in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
phenyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-15-6-8-17(9-7-15)25(22,23)20-12-10-14(11-13-20)18(21)24-16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAPRVYFNLCEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5190233.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5190235.png)
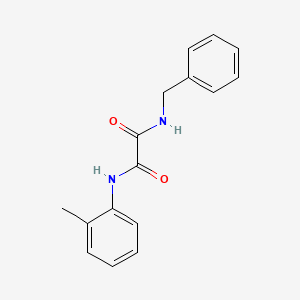
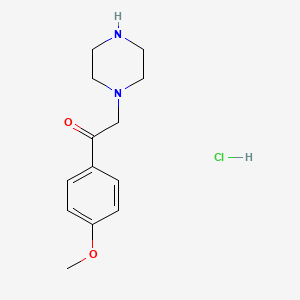
![3-[(2-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5190244.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5190245.png)
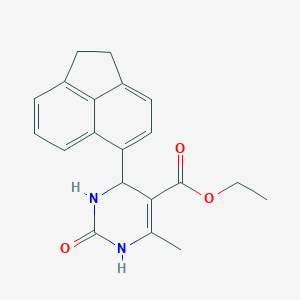
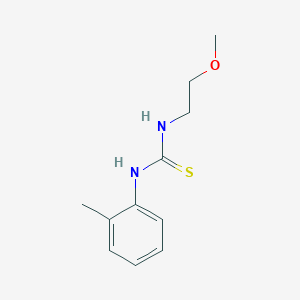
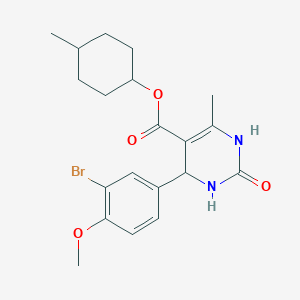
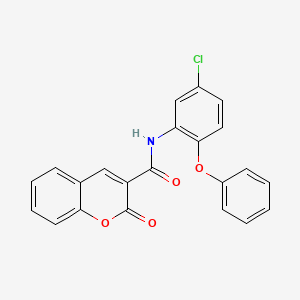
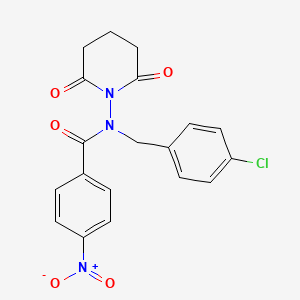
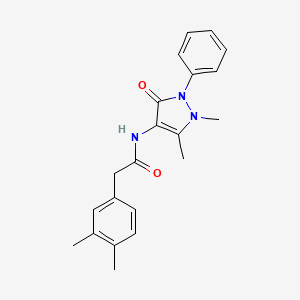
![N'-(methoxymethyl)-N,N-dimethyl-6-[3-(methylthio)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5190317.png)
